Cas no 59777-92-3 (2-methylcycloheptan-1-ol)

2-methylcycloheptan-1-ol 化学的及び物理的性質
名前と識別子
-
- CYCLOHEPTANOL, 2-METHYL-
- 2-methylcycloheptanol
- 2-Methylcycloheptan-1-ol
- 59777-92-3
- EN300-1637261
- CS-0354233
- SCHEMBL3043126
- AKOS011020535
- 2-methylcycloheptan-1-ol
-
- インチ: InChI=1S/C8H16O/c1-7-5-3-2-4-6-8(7)9/h7-9H,2-6H2,1H3
- InChIKey: CVEWSZALSLGZAU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 128.120115130g/mol
- どういたいしつりょう: 128.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 80.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-methylcycloheptan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1637261-1.0g |
2-methylcycloheptan-1-ol |
59777-92-3 | 1g |
$0.0 | 2023-06-04 | ||
Enamine | EN300-1637261-2500mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 2500mg |
$1089.0 | 2023-09-22 | ||
Enamine | EN300-1637261-10000mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 10000mg |
$2393.0 | 2023-09-22 | ||
Enamine | EN300-1637261-250mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 250mg |
$513.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424903-1g |
2-Methylcycloheptan-1-ol |
59777-92-3 | 98% | 1g |
¥5578.00 | 2024-05-07 | |
Enamine | EN300-1637261-5000mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 5000mg |
$1614.0 | 2023-09-22 | ||
Enamine | EN300-1637261-1000mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 1000mg |
$557.0 | 2023-09-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424903-10g |
2-Methylcycloheptan-1-ol |
59777-92-3 | 98% | 10g |
¥22159.00 | 2024-05-07 | |
Enamine | EN300-1637261-100mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 100mg |
$490.0 | 2023-09-22 | ||
Enamine | EN300-1637261-50mg |
2-methylcycloheptan-1-ol |
59777-92-3 | 50mg |
$468.0 | 2023-09-22 |
2-methylcycloheptan-1-ol 関連文献
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1. Synthetical studies of terpenoids. Part XIII. Syntheses of model compounds related to xanthatinOpinder Singh Bhanot,Phanindra Chandra Dutta J. Chem. Soc. C 1968 2583
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2. Regio- and stereo-selective reductive cleavage of epoxides with zinc borohydride supported on silica gelBrindaban C. Ranu,Ashish R. Das J. Chem. Soc. Chem. Commun. 1990 1334
2-methylcycloheptan-1-olに関する追加情報
Introduction to 2-methylcycloheptan-1-ol (CAS No. 59777-92-3)
2-methylcycloheptan-1-ol, identified by its Chemical Abstracts Service (CAS) number 59777-92-3, is a significant organic compound with a broad spectrum of applications in the chemical and pharmaceutical industries. This molecule, characterized by a cycloheptane ring substituted with a methyl group at the 2-position and a hydroxyl group at the 1-position, has garnered attention due to its unique structural and functional properties. The compound’s versatility makes it a valuable intermediate in synthetic chemistry, as well as a potential candidate for various biochemical and pharmaceutical applications.
The molecular structure of 2-methylcycloheptan-1-ol consists of a seven-membered cycloalkane ring with a methyl substituent at the second carbon and a hydroxyl group at the first carbon. This configuration imparts distinct physicochemical properties, including moderate solubility in organic solvents and moderate volatility at room temperature. These characteristics make it suitable for use in both laboratory-scale reactions and industrial processes.
In recent years, research into 2-methylcycloheptan-1-ol has been driven by its potential role as a building block in the synthesis of more complex molecules. The compound’s hydroxyl group provides a reactive site for further functionalization, enabling the creation of esters, ethers, and other derivatives that are useful in drug development and material science. For instance, studies have explored its utility in the synthesis of bioactive lipids and pharmaceutical intermediates, highlighting its importance in medicinal chemistry.
One of the most compelling aspects of 2-methylcycloheptan-1-ol is its emerging role in biochemical research. Recent studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic applications. Specifically, researchers have investigated its potential as an intermediate in the synthesis of molecules that target neurological disorders and inflammatory conditions. The compound’s ability to interact with biological systems underscores its significance in drug discovery efforts.
The synthesis of 2-methylcycloheptan-1-ol typically involves multi-step organic reactions, often starting from readily available precursors such as cyclohexene or cycloheptene. Advanced catalytic methods have been employed to enhance yield and purity, ensuring that the final product meets stringent quality standards required for pharmaceutical applications. Techniques such as asymmetric synthesis have also been explored to produce enantiomerically pure forms of the compound, which are critical for certain drug formulations.
The industrial production of 2-methylcycloheptan-1-ol is optimized for scalability and efficiency, with processes designed to minimize waste and energy consumption. Continuous flow chemistry has emerged as a particularly effective approach for large-scale synthesis, offering advantages such as improved reaction control and reduced environmental impact. These advancements reflect the growing emphasis on sustainable practices within the chemical industry.
Beyond its synthetic applications, 2-methylcycloheptan-1-ol has found utility in fragrance and flavor chemistry. Its structural similarity to naturally occurring terpenes makes it a valuable component in perfumes and cosmetics, where it contributes to desirable aromatic profiles. Additionally, its role as a solvent or co-solvent in various chemical processes underscores its versatility across different industrial sectors.
Recent research has also delved into the environmental impact of 2-methylcycloheptan-1-ol, focusing on its biodegradability and potential ecological effects. Studies indicate that while the compound is not highly persistent in the environment, proper handling and disposal practices are essential to mitigate any adverse impacts. These findings highlight the importance of responsible chemical management in both research and industrial settings.
In conclusion, 2-methylcycloheptan-1-ol (CAS No. 59777-92-3) is a multifaceted compound with significant implications across multiple industries. Its role as a synthetic intermediate, potential applications in pharmaceuticals, use in fragrance chemistry, and environmental considerations all contribute to its importance in modern chemical research and industry. As advancements continue to emerge, further exploration into the capabilities and applications of this compound will undoubtedly expand its utility and relevance.
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